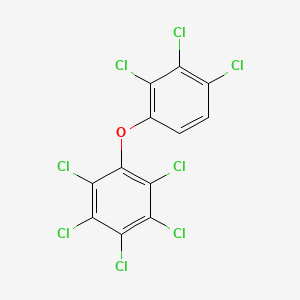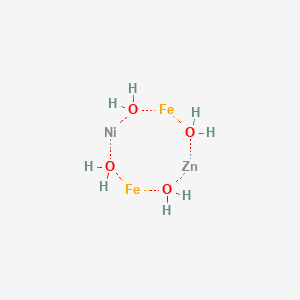
iron;nickel;zinc;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, nickel, zinc tetrahydrate is a coordination compound that includes iron, nickel, and zinc ions coordinated with water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron, nickel, zinc tetrahydrate can be synthesized through various methods, including the oxalate route. This involves the coprecipitation of iron, nickel, and zinc ions with oxalate ions to form bimetal oxalates. The formation of a solid solution, where both metals are incorporated into a single oxalate crystal structure, is essential for the subsequent decomposition reaction and synthesis of pure spinel ferrites .
Industrial Production Methods: Industrial production of iron, nickel, zinc tetrahydrate often involves the use of non-aqueous systems, especially ionic liquids, for the deposition of zinc and zinc-nickel alloys. This method is advantageous due to its ability to produce high-purity compounds with controlled properties .
Análisis De Reacciones Químicas
Types of Reactions: Iron, nickel, zinc tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxalates, nitrates, and other coordinating ligands. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions include spinel ferrites, which are characterized by their excellent magnetic, electrical, and optical properties. These properties can be controlled by changing the physical structure of the compounds .
Aplicaciones Científicas De Investigación
Iron, nickel, zinc tetrahydrate has numerous scientific research applications. In chemistry, it is used in the synthesis of spinel ferrites, which have applications in sensors, photocatalysis, battery cells, and solar cells . In biology and medicine, it is used in biomedical applications such as drug delivery and imaging . In industry, it is used in the production of high-performance materials and coatings .
Mecanismo De Acción
The mechanism of action of iron, nickel, zinc tetrahydrate involves the coordination of metal ions with water molecules, which influences their chemical reactivity and stability. The molecular targets and pathways involved include the formation of solid solutions and the subsequent decomposition reactions that lead to the synthesis of spinel ferrites .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other bimetal oxalates and transition metal nitrate complexes. These compounds share some properties with iron, nickel, zinc tetrahydrate but differ in their specific applications and reactivity .
Uniqueness: Iron, nickel, zinc tetrahydrate is unique due to its ability to form spinel ferrites with controlled properties. This makes it highly valuable in various applications, particularly in the fields of chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
Fe2H8NiO4Zn |
|---|---|
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
iron;nickel;zinc;tetrahydrate |
InChI |
InChI=1S/2Fe.Ni.4H2O.Zn/h;;;4*1H2; |
Clave InChI |
ZRSQUVGYYDWRSE-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.[Fe].[Fe].[Ni].[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


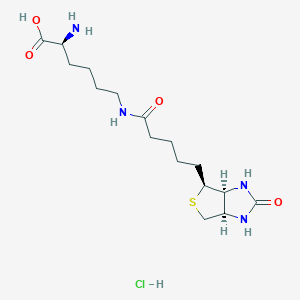
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
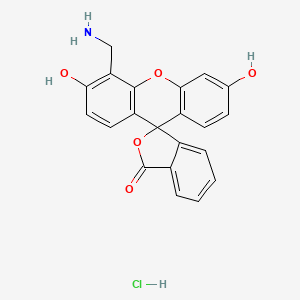
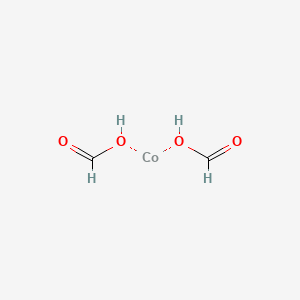
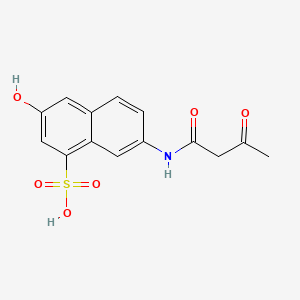
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B13827631.png)
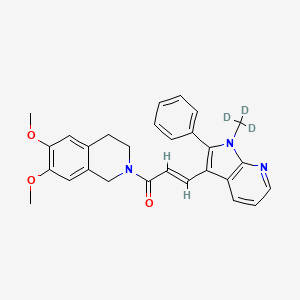
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
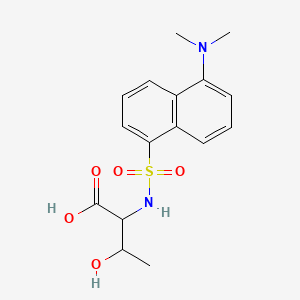

methanol](/img/structure/B13827656.png)
